molecular formula C23H24N4O3 B6583975 ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251672-31-7

ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No. B6583975
CAS RN: 1251672-31-7
M. Wt: 404.5 g/mol
InChI Key: AKGNQGHBOJWRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a naphthyridine group, which is a nitrogen-containing heterocycle, and an amino benzoate group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, naphthyridine, and benzoate groups. The pyrrolidine ring contributes to the three-dimensional shape of the molecule due to its non-planarity .

Scientific Research Applications

Anticancer Activity

Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further investigations are ongoing to optimize its efficacy and minimize side effects .

Antiviral Properties

In recent studies, this compound demonstrated antiviral activity against certain viruses. Its unique chemical structure may interfere with viral replication or entry mechanisms. Researchers have evaluated its potential against herpes simplex virus (HSV-1) and other viral strains. Further optimization and in vivo studies are needed to validate its clinical utility .

Carbonic Anhydrase Inhibition

Pyrrolidine-2,5-dione, a substructure within this compound, has been explored as a scaffold for carbonic anhydrase inhibitors. These enzymes play crucial roles in physiological processes and are implicated in diseases such as glaucoma and epilepsy. Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate derivatives have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase isoenzymes. Such inhibitors may find applications in drug development .

Diabetes Treatment

The synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a building block related to this compound, has been achieved. This intermediate is crucial in the synthesis of the antidiabetic drug glimepiride. Researchers have explored modifications around the pyrrolidine ring to enhance its glucose-lowering effects. Understanding the SAR (structure-activity relationship) of pyrrolidine derivatives aids in designing more effective antidiabetic agents .

Enantioselective Drug Design

The stereogenicity of the pyrrolidine ring significantly influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists can exploit this feature to design novel pyrrolidine-based compounds with specific biological activities .

Future Directions

Future research could explore the potential biological activities of this compound and its derivatives. The pyrrolidine ring, in particular, is a versatile scaffold that can be modified to generate a wide range of compounds with different biological profiles .

properties

IUPAC Name

ethyl 4-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-30-23(29)16-7-9-17(10-8-16)26-20-18-11-6-15(2)25-21(18)24-14-19(20)22(28)27-12-4-5-13-27/h6-11,14H,3-5,12-13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGNQGHBOJWRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate

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